
Bis(8-quinolinolato) zinc(II) hydrate, 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(8-quinolinolato) zinc(II) hydrate, 90% (BZH90) is a zinc-based compound that has a wide range of applications in scientific research. It is a white, odorless, and tasteless powder that is soluble in water, alcohol, and other organic solvents. The compound is used in a variety of research applications, including catalysis, chemical synthesis, and bio-applications. BZH90 is also used in laboratory experiments as a reagent for the catalytic conversion of organic compounds.
作用機序
Bis(8-quinolinolato) zinc(II) hydrate, 90% acts as a Lewis acid, which is a type of catalyst that facilitates the formation of chemical bonds between molecules. The Lewis acid-base reaction is an important process in chemical synthesis, as it allows for the formation of new molecules from existing ones. The Lewis acid-base reaction is also important in the synthesis of nanomaterials, such as metal-oxide nanoparticles, as it allows for the formation of new structures.
Biochemical and Physiological Effects
Bis(8-quinolinolato) zinc(II) hydrate, 90% has been shown to have a wide range of biochemical and physiological effects. In laboratory experiments, Bis(8-quinolinolato) zinc(II) hydrate, 90% has been shown to increase the rate of hydrogenation reactions and to promote the formation of metal-containing polymers. Additionally, Bis(8-quinolinolato) zinc(II) hydrate, 90% has been shown to increase the solubility of certain organic compounds, which can be beneficial in the synthesis of pharmaceuticals and other materials. Bis(8-quinolinolato) zinc(II) hydrate, 90% has also been shown to increase the rate of hydrolysis reactions, which can be beneficial in the synthesis of metal-oxide nanoparticles.
実験室実験の利点と制限
The main advantage of using Bis(8-quinolinolato) zinc(II) hydrate, 90% in laboratory experiments is its low cost and availability. Additionally, Bis(8-quinolinolato) zinc(II) hydrate, 90% is a relatively safe compound, and it is not highly toxic or corrosive. However, there are some limitations to using Bis(8-quinolinolato) zinc(II) hydrate, 90% in laboratory experiments. For example, Bis(8-quinolinolato) zinc(II) hydrate, 90% is not very soluble in organic solvents, and it is not very stable in the presence of oxygen. Additionally, Bis(8-quinolinolato) zinc(II) hydrate, 90% is not very effective at catalyzing certain reactions, such as the hydrolysis of esters.
将来の方向性
The use of Bis(8-quinolinolato) zinc(II) hydrate, 90% in scientific research is still relatively new, and there are a number of potential future directions for its use. One potential direction is the use of Bis(8-quinolinolato) zinc(II) hydrate, 90% in the synthesis of nanomaterials, such as metal-oxide nanoparticles. Additionally, Bis(8-quinolinolato) zinc(II) hydrate, 90% could be used to catalyze the synthesis of metal-containing polymers, which could have potential applications in the field of biomedical engineering. Finally, Bis(8-quinolinolato) zinc(II) hydrate, 90% could be used to catalyze the synthesis of pharmaceuticals, which could have potential applications in the field of drug development.
合成法
Bis(8-quinolinolato) zinc(II) hydrate, 90% is produced via a two-step process. The first step involves the reaction of 8-quinolinol and zinc chloride in an aqueous solution. The resulting product is a zinc-quinolinol complex, which is then reacted with hydrazine hydrate in an aqueous solution to form Bis(8-quinolinolato) zinc(II) hydrate, 90%. The reaction is conducted in a sealed vessel at a temperature of 80-90 °C and a pressure of 1-2 atm. The reaction is complete when the reaction mixture is cooled to room temperature.
科学的研究の応用
Bis(8-quinolinolato) zinc(II) hydrate, 90% is used in a wide range of scientific research applications. It is used as a catalyst for the synthesis of organic compounds, including pharmaceuticals, polymers, and other materials. Bis(8-quinolinolato) zinc(II) hydrate, 90% is also used in the synthesis of metal-organic frameworks (MOFs) and other nanomaterials. Additionally, Bis(8-quinolinolato) zinc(II) hydrate, 90% is used in the synthesis of metal-oxide nanoparticles, which have potential applications in the field of nanomedicine. Finally, Bis(8-quinolinolato) zinc(II) hydrate, 90% is used in the synthesis of metal-containing polymers and other materials for use in biomedical applications.
特性
IUPAC Name |
quinolin-8-ol;zinc;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;/h2*1-6,11H;1H2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFIDCABEUGIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.[Zn] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13978-85-3 |
Source


|
| Record name | Zinc, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(quinolin-8-olato-N1,O8)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)
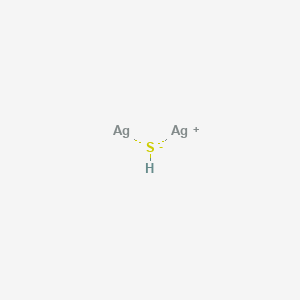
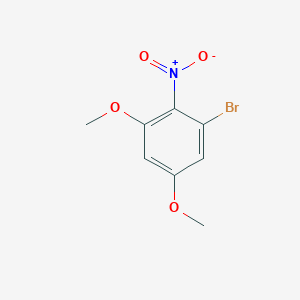
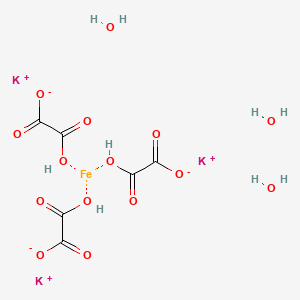
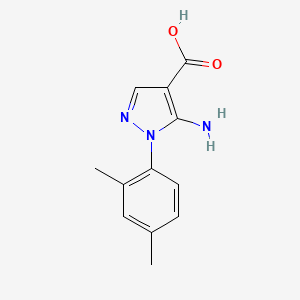
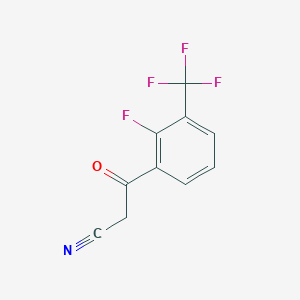
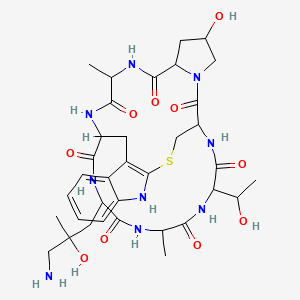
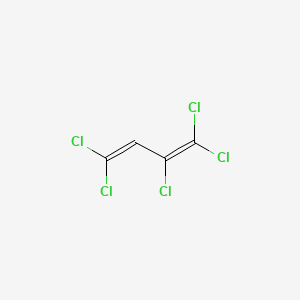
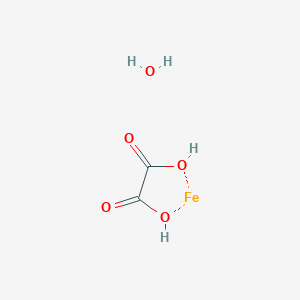
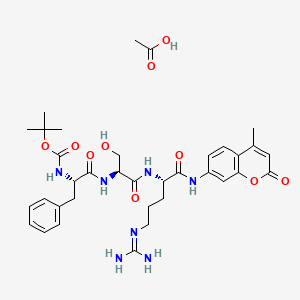


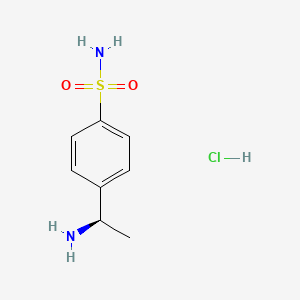
![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)